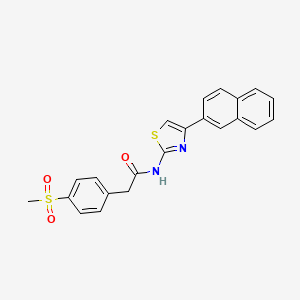

2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide

Description

2-(4-(Methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a methylsulfonylphenyl group at the 2-position and a naphthalen-2-yl substituent on the thiazole ring.

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-29(26,27)19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-28-22)18-9-8-16-4-2-3-5-17(16)13-18/h2-11,13-14H,12H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSZYFZWWDRBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Formation of the thiazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the naphthalenyl group: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Introduction of the methylsulfonyl phenyl group: This step may involve sulfonation reactions followed by coupling with the thiazole intermediate.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines. In particular, analogues of thiazole have been tested against human glioblastoma and melanoma cell lines, showing promising results with IC50 values indicating effective growth inhibition .

- A specific study noted that thiazole-integrated compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

-

Antimicrobial Activity

- Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacteria and fungi. For example, derivatives have been synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

- The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance antimicrobial efficacy, making this compound a candidate for further development as an antimicrobial agent .

- Neuroprotective Effects

Case Studies

-

Study on Anticancer Activity

- A recent study synthesized a series of thiazole derivatives and evaluated their anticancer properties against various cell lines. The most active compound exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil . This underscores the potential of thiazole-based compounds in cancer therapy.

-

Antimicrobial Testing

- In another investigation, several thiazole derivatives were screened for their antibacterial activity using the disc diffusion method. The results indicated that certain modifications significantly increased their effectiveness against Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application being studied, such as inhibition of a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s key structural elements include:

- Thiazole core : Common in bioactive molecules due to its electron-rich nature and hydrogen-bonding capacity.

- Naphthalen-2-yl group : Enhances lipophilicity and π-π stacking interactions, similar to compounds in and .

- Methylsulfonylphenyl group : A polar, electron-withdrawing substituent, contrasting with methoxy, chloro, or piperazine groups in analogs (Table 1).

Table 1: Comparison of Physicochemical Properties

*Calculated based on structural formula.

Key Observations:

Table 2: Substituent Effects on Activity

Spectroscopic Characterization

The target compound’s spectral data (IR, NMR, HRMS) can be inferred from analogs:

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide represents a promising class of thiazole derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 493.52 g/mol

This compound features a thiazole moiety linked to a naphthalene ring and a methylsulfonyl group, which are critical for its biological activity.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer activity against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using the MTT assay against several tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells.

Case Studies

-

Cytotoxicity Evaluation :

- In a study evaluating thiazole derivatives, the compound demonstrated an IC value of 1.61 µg/mL against A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Another study highlighted that derivatives with similar structural motifs exhibited enhanced apoptosis induction in cancer cells, suggesting that the presence of the thiazole ring is crucial for activity .

-

Mechanism of Action :

- The mechanism underlying its anticancer effects appears to involve the activation of apoptotic pathways. Specifically, compounds similar to this one have shown to activate caspase-3, a key enzyme in the apoptosis signaling cascade .

- Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic interactions, further supporting their role in inducing apoptosis .

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives can often be correlated with specific structural characteristics:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of methylsulfonyl group | Enhances solubility and bioavailability |

| Naphthalene ring | Increases hydrophobic interactions |

| Thiazole moiety | Essential for anticancer activity |

Research indicates that modifications to these structural components can significantly alter biological activity. For instance, substituents on the phenyl ring have been shown to influence both potency and selectivity against different cancer types .

Additional Biological Activities

Beyond anticancer properties, thiazole derivatives have been investigated for other biological activities:

- Antimicrobial Activity :

- Cholinesterase Inhibition :

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Key Parameters | Purpose |

|---|---|---|

| Thiazole Formation | 80°C, DMF, 12 hrs | Ring closure and stability |

| Sulfonylation | 0°C → RT, SOCl₂ catalyst | Introduce methylsulfonyl group |

| Acetylation | Triethylamine, DCM, 24 hrs | Amide bond formation |

Which analytical techniques are most reliable for structural confirmation?

Basic Research Question

A combination of spectroscopic and chromatographic methods ensures structural integrity:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl at δ 3.2 ppm, naphthalenyl aromatic protons at δ 7.5–8.3 ppm) .

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 449.12 .

How can reaction conditions be optimized for scalability?

Advanced Research Question

Systematic optimization strategies include:

- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading to identify robust conditions .

- Solvent Selection : Replace dichloromethane with toluene/water biphasic systems for eco-friendly scaling .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

What in vitro assays are suitable for initial biological activity screening?

Basic Research Question

Prioritize assays based on structural analogs:

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .

- Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase activity .

How should contradictory data in biological assays be resolved?

Advanced Research Question

Address discrepancies through:

- Orthogonal Assays : Validate COX-2 inhibition via ELISA if fluorescence assays show variability .

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

- Structural Dynamics : Perform molecular dynamics simulations to assess binding mode consistency .

What computational methods elucidate its mechanism of action?

Advanced Research Question

Combine docking and dynamics:

- Molecular Docking : AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) with ΔG < -8 kcal/mol .

- MD Simulations : GROMACS for 100 ns trajectories to evaluate binding stability .

- QSAR Modeling : Correlate substituent electronegativity (e.g., methylsulfonyl) with IC₅₀ trends .

Q. Table 2: Computational Workflow

| Step | Tool/Method | Output |

|---|---|---|

| Docking | AutoDock Vina | Binding pose, ΔG |

| Dynamics | GROMACS | RMSD, hydrogen bonds |

| QSAR | MOE | Predictive activity model |

How do structural modifications impact bioactivity?

Advanced Research Question

Key modifications and effects:

- Methylsulfonyl Group : Enhances solubility and hydrogen bonding with catalytic Ser530 in COX-2 .

- Naphthalenyl Moiety : Increases lipophilicity (logP >3) but may reduce metabolic stability .

- Thiazole Ring : Replace with oxazole to test bioisosteric effects on kinase inhibition .

What stability studies are critical for long-term storage?

Basic Research Question

Conduct stress testing under:

- Thermal : 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photolytic : ICH Q1B guidelines (UV light, 200 W·hr/m²) .

- Solution Stability : PBS (pH 7.4) at 25°C; assess via NMR for hydrolysis .

How can synthetic byproducts be characterized and minimized?

Advanced Research Question

- Byproduct Identification : LC-MS/MS to detect sulfonamide intermediates or dimerization products .

- Process Optimization : Add scavengers (e.g., polymer-supported thiourea) to trap excess reagents .

What strategies improve yield in multi-step syntheses?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduce thiazole cyclization time from 12 hrs to 45 mins .

- Flow Chemistry : Continuous processing for acylation steps to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.